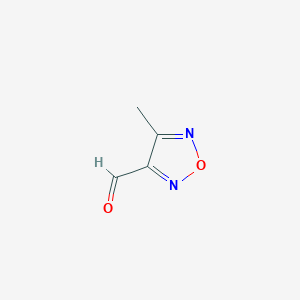

![molecular formula C5H7N5S B1283633 3-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amin CAS No. 3176-52-1](/img/structure/B1283633.png)

3-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amin

Übersicht

Beschreibung

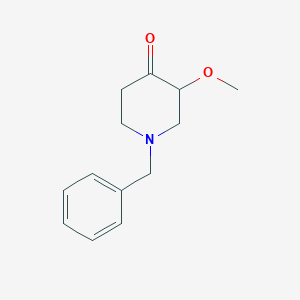

3-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine (3-E[1,2,4]T[3,4-b][1,3,4]TDZ-6-A) is an organic compound belonging to the class of triazoles. It is a heterocyclic compound consisting of a five-membered ring with two nitrogen atoms and a six-membered ring with a sulfur atom. It is a colorless solid with a high melting point and is soluble in polar organic solvents such as methanol. Due to its unique structure, 3-E[1,2,4]T[3,4-b][1,3,4]TDZ-6-A has been the subject of numerous scientific studies and has a wide range of potential applications.

Wissenschaftliche Forschungsanwendungen

Entwicklung von Antimykotika

Diese Verbindung wurde auf ihr Potenzial als Antimykotikum untersucht. Die einzigartige Struktur von 3-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amin ermöglicht es, mit Pilzzellmembranen zu interagieren, wodurch ihre Integrität gestört und zum Zelltod führt .

Krebsforschungsforschung

Forschungen haben gezeigt, dass Derivate dieser Verbindung zytotoxische Aktivität gegen bestimmte Krebszelllinien zeigen, darunter Brustkrebszellen. Dies deutet auf eine mögliche Verwendung bei der Entwicklung neuer Chemotherapeutika hin .

Chemische Synthese-Baustein

Aufgrund seiner Reaktivität dient diese Verbindung als vielseitiger Baustein in der chemischen Synthese. Es kann zur Herstellung einer Vielzahl komplexer Moleküle mit potenziellen Anwendungen in der Pharmakologie und Materialwissenschaft verwendet werden .

Wirkmechanismus

Target of Action

Compounds with similar structures have been reported to exhibit cytotoxic activities , suggesting potential targets could be cellular structures or enzymes involved in cell proliferation.

Mode of Action

Based on the structural similarity to other triazole compounds, it may interact with its targets through the formation of hydrogen bonds or other non-covalent interactions .

Biochemical Pathways

Given its potential cytotoxic activity , it may affect pathways related to cell proliferation and survival.

Result of Action

Similar compounds have been reported to exhibit cytotoxic activities , suggesting that this compound may also have potential anticancer effects.

Action Environment

It is generally known that factors such as temperature, ph, and the presence of other substances can affect the activity and stability of chemical compounds .

Biochemische Analyse

Biochemical Properties

3-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme crucial for breaking down acetylcholine in the nervous system . Additionally, this compound interacts with protein tyrosine phosphatase 1B, which is involved in regulating insulin signaling and glucose homeostasis . These interactions highlight the compound’s potential in modulating biochemical pathways related to neurological and metabolic functions.

Cellular Effects

The effects of 3-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can disrupt DNA replication processes, thereby inhibiting the proliferation of bacterial and cancer cells . Furthermore, it has shown potential in modulating inflammatory responses by affecting the expression of pro-inflammatory cytokines .

Molecular Mechanism

At the molecular level, 3-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its inhibitory effect on acetylcholinesterase is achieved through binding to the enzyme’s active site, preventing the breakdown of acetylcholine . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine have been studied over time. The compound exhibits stability under standard storage conditions, but its activity can degrade over extended periods or under specific environmental conditions . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of target enzymes and persistent changes in cellular functions .

Dosage Effects in Animal Models

The effects of 3-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine vary with different dosages in animal models. At lower doses, the compound has shown therapeutic potential with minimal adverse effects. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings underscore the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

3-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in the metabolism of various xenobiotics . The compound’s influence on metabolic flux and metabolite levels has been studied, revealing its potential to alter the balance of key metabolic intermediates .

Transport and Distribution

Within cells and tissues, 3-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it can exert its biochemical effects . The compound’s distribution patterns have been studied using various imaging techniques, highlighting its accumulation in specific tissues such as the liver and kidneys .

Subcellular Localization

The subcellular localization of 3-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine is critical for its activity and function. It has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular compartments, influencing its overall efficacy .

Eigenschaften

IUPAC Name |

3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N5S/c1-2-3-7-8-5-10(3)9-4(6)11-5/h2H2,1H3,(H2,6,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAPPTBCWQNIGLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C2N1N=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401207910 | |

| Record name | 3-Ethyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401207910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3176-52-1 | |

| Record name | 3-Ethyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-6-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3176-52-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401207910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Amino-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1283553.png)

![3-Bromo-8-methoxyimidazo[1,2-a]pyrazine](/img/structure/B1283562.png)